![molecular formula C24H25N3O3 B3008011 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898416-79-0](/img/structure/B3008011.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding Orexin Receptor Blockade
A study focusing on orexins, peptides significant in wakefulness maintenance, demonstrates the role of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation. The research highlighted how pharmacological blockade of these receptors, particularly OX2R, can initiate and prolong sleep. This finding underscores the potential of targeting orexin receptors for sleep disorders treatment, showcasing the application of related compounds in understanding neurotransmission and sleep regulation mechanisms Dugovic et al., 2009.
Isoquinoline Derivatives and Cardiovascular Applications
Isoquinoline derivatives, as explored in various studies, exhibit anti-arrhythmic actions and affect coronary circulation. Such compounds can be used in treating heart rhythm disorders, illustrating the broad therapeutic potential of isoquinoline derivatives in cardiovascular medicine Wienecke et al., 2005.
Synthesis of Tetrahydroisoquinolinones
The synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments highlights the chemical versatility of isoquinoline derivatives. These compounds, designed through diastereoselective reactions, open pathways to creating new drugs with potential antibacterial, antifungal, and anticancer properties Kandinska et al., 2006.
Pro-Drug Development for Hypoxic Tumors
Research on nitrofuranylmethyl derivatives of anticancer drugs presents a strategy for developing pro-drugs that release therapeutic agents selectively in hypoxic solid tumors. This approach leverages the unique environment of tumor sites for targeted drug delivery, signifying a novel application of furan-isoquinoline derivatives in oncology Berry et al., 1997.
Tyrosinase Inhibition for Therapeutic Applications
A study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides underlines their potential as potent tyrosinase inhibitors. These compounds, with lower IC50 values than the standard kojic acid, present a promising avenue for treating conditions associated with melanin overproduction, such as hyperpigmentation disorders. This exemplifies the application of isoquinoline and furan derivatives in developing skin care therapeutics Dige et al., 2019.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as DIMN , is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression in cells and plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
DIMN acts as an androgen receptor antagonist This can inhibit the growth of androgen-dependent cells and can also promote the growth of cells that express the androgen receptor .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of DIMN’s action is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests it could potentially be used as a therapeutic agent in the treatment of prostate cancer.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGJGWAXYSPOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.